An In-depth Technical Guide to 1,3-Dioleoyl-2-octanoyl Glycerol
An In-depth Technical Guide to 1,3-Dioleoyl-2-octanoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioleoyl-2-octanoyl glycerol (B35011) is a structured triacylglycerol (TAG) characterized by the specific placement of oleic acid (a long-chain monounsaturated fatty acid) at the sn-1 and sn-3 positions and octanoic acid (a medium-chain saturated fatty acid) at the sn-2 position of the glycerol backbone. This precise molecular architecture, often denoted as OCO (Oleoyl-Capryloyl-Oleoyl), confers unique physicochemical and metabolic properties that are of significant interest in the fields of lipid biochemistry, nutrition, and pharmaceutical sciences. As a synthetic lipid, it serves as a valuable tool for investigating enzyme specificity, lipid metabolism, and the development of structured lipids for specialized nutritional and drug delivery applications. This guide provides a comprehensive overview of its chemical properties, biological significance, relevant experimental protocols, and metabolic pathways.
Physicochemical Properties
1,3-Dioleoyl-2-octanoyl glycerol is a triacylglycerol with distinct properties stemming from its constituent fatty acids.[1] Quantitative data for this specific molecule and a structurally similar analogue, 1,3-Dioleoyl-2-palmitoyl glycerol (OPO), are summarized below for comparative purposes.
| Property | 1,3-Dioleoyl-2-octanoyl glycerol | 1,3-Dioleoyl-2-palmitoyl glycerol (Analogue) |
| Synonyms | OCO, 1,3-Olein-2-Caprylin, TG(18:1/8:0/18:1) | OPO, 1,3-Olein-2-Palmitin, TG(18:1/16:0/18:1) |
| CAS Number | 139979-77-4 | 1716-07-0 |
| Molecular Formula | C₄₇H₈₆O₆ | C₅₅H₁₀₂O₆ |
| Formula Weight | 747.2 g/mol | 859.4 g/mol |
| Physical Form | Liquid | Solid / Solution in hexane |
| Purity | ≥98% | ≥98-99% |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | Soluble in chloroform |
| Storage Temperature | -20°C | -20°C |
| Melting Point | Not specified (Liquid at room temp.) | 19 °C |
| Boiling Point | Not specified | 802.2°C at 760 mmHg |
| Density | Not specified | 0.919 g/cm³ |
| Refractive Index | Not specified | 1.473 |
Data compiled from various sources.[1][2][3][4]
Biological Significance and Metabolism
The unique structure of 1,3-Dioleoyl-2-octanoyl glycerol dictates its metabolic fate and biological relevance. Structured TAGs, particularly those containing medium-chain fatty acids (MCFAs), are metabolized differently from conventional long-chain triglycerides (LCTs).[5][6]
Digestion and Absorption
During digestion, pancreatic lipases, which exhibit sn-1,3 regioselectivity, hydrolyze the ester bonds at the outer positions of the glycerol backbone.[7] For 1,3-Dioleoyl-2-octanoyl glycerol, this results in the release of two molecules of oleic acid and one molecule of 2-octanoyl-glycerol (a 2-monoacylglycerol or 2-MAG).
The released long-chain fatty acids (oleic acid) require micellar solubilization for absorption, while the MCFA-containing 2-MAG (2-octanoyl-glycerol) and any released octanoic acid are more readily absorbed. MCFAs can be directly absorbed into the portal vein and transported to the liver for rapid β-oxidation, serving as a quick energy source.[5] This rapid metabolism makes structured lipids containing MCFAs valuable in clinical nutrition and for individuals with fat malabsorption syndromes.[8]
Metabolic Pathway Overview
The metabolic processing of 1,3-Dioleoyl-2-octanoyl glycerol is a multi-step process primarily occurring in the lumen of the small intestine and within enterocytes.
Role in Signaling
While the direct hydrolysis of this TAG primarily yields a 2-monoacylglycerol, the broader metabolism of glycerolipids is intrinsically linked to cellular signaling. Diacylglycerols (DAGs), which can be formed from other metabolic routes, are potent second messengers that activate a variety of downstream targets, most notably Protein Kinase C (PKC).[9][10][11] The PKC pathway is involved in regulating numerous cellular processes, including proliferation, differentiation, and apoptosis. Understanding the interplay of lipid messengers is crucial for drug development, especially in oncology and metabolic diseases.[11]
Experimental Protocols
1,3-Dioleoyl-2-octanoyl glycerol is primarily used as a specialized substrate in research to probe the selectivity of lipases and in the synthesis of other structured lipids. The following protocols are based on methodologies described for its synthesis and enzymatic hydrolysis.[7]
Chemoenzymatic Synthesis of 1,3-Dioleoyl-2-octanoyl Glycerol
This protocol outlines a general approach for synthesizing a structured TAG. The synthesis of the specific OCO molecule involves the esterification of 2-mono-octanoyl glycerol with oleic acid.
Materials:
-
1,3-Diolein (or synthesis from glycerol and oleic acid)
-
Octanoic acid (Caprylic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (anhydrous)
-
Silica (B1680970) gel for flash chromatography
-
Hexane and Ethyl Acetate (B1210297) (HPLC grade)
Procedure:
-
Preparation of 1,3-Dioleoyl-glycerol: This intermediate can be synthesized by reacting glycerol with two equivalents of oleic acid using an appropriate catalyst (e.g., immobilized lipase (B570770) like Novozym 435) in a solvent-free system or with chemical catalysts.[12]
-
Esterification at sn-2 Position:
-
Dissolve 1,3-Dioleoyl-glycerol (1 equivalent) and DMAP (0.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add octanoic acid (1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 1,3-Dioleoyl-2-octanoyl glycerol.[7]
-
Lipase Regioselectivity Assay
This compound is an ideal substrate for determining if a lipase is sn-1,3 specific. A truly sn-1,3 specific lipase will only hydrolyze the oleic acids at the outer positions, leaving the octanoic acid at the sn-2 position untouched.
Materials:
-
1,3-Dioleoyl-2-octanoyl glycerol (substrate)
-
Lipase to be tested (e.g., Rhizopus oryzae lipase)
-
Tris-HCl or phosphate (B84403) buffer (e.g., pH 7.0-8.0)
-
Bile salts (e.g., sodium taurocholate) to aid emulsification
-
Calcium chloride (CaCl₂)
-
Solvents for extraction (e.g., diethyl ether, ethanol)
-
Reagents for fatty acid analysis (e.g., BF₃-methanol for FAMEs preparation)
-
Gas Chromatography (GC) system with a FID detector
Procedure:
-
Substrate Emulsification: Prepare an emulsion of the TAG substrate in the reaction buffer containing bile salts by sonication or vigorous mixing.
-
Enzymatic Reaction:
-
Equilibrate the substrate emulsion to the desired reaction temperature (e.g., 37 °C).
-
Initiate the reaction by adding a solution of the lipase.
-
Allow the hydrolysis to proceed for a defined period, ensuring the degree of hydrolysis remains low (e.g., <10%) to minimize acyl migration.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding ethanol (B145695) and lowering the pH with HCl.
-
Extract the lipids from the reaction mixture using diethyl ether or another suitable solvent.
-
-
Analysis of Products:
-
Separate the reaction products (unreacted TAG, DAGs, MAGs, and free fatty acids) using TLC or solid-phase extraction.
-
Isolate the monoacylglycerol (MAG) fraction.
-
Convert the fatty acids in the isolated MAG fraction to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by Gas Chromatography (GC).
-
-
Interpretation: If the lipase is strictly sn-1,3 selective, the MAG fraction will consist exclusively of 2-octanoyl-glycerol, and the resulting FAME analysis will show only octanoic acid methyl ester. The presence of oleic acid methyl ester would indicate a lack of perfect regioselectivity.
References
- 1. 1,3-Dioleoyl-2-palmitoylglycerol =99 1716-07-0 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cas 1716-07-0,1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | lookchem [lookchem.com]
- 4. 1,3-Dioleoyl-2-palmitoylglycerol | C55H102O6 | CID 13183955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Autres thèmes - Les Publications du Cirad [publications.cirad.fr]
- 6. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
